molecular formula C10H11N5O B11057498 N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide

N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B11057498
M. Wt: 217.23 g/mol
InChI Key: XUFBCGJQCRLAGP-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide is an acetamide derivative featuring a methyl substituent at the 2-position and a tetrazole ring at the 5-position of the phenyl group. The molecular formula is inferred as C₁₀H₁₁N₅O, with a molecular weight of 217.23 g/mol (calculated). The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, confers unique physicochemical properties, including acidity (pKa ~11–12 for similar tetrazole derivatives) and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-6-3-4-8(10-12-14-15-13-10)5-9(6)11-7(2)16/h3-5H,1-2H3,(H,11,16)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFBCGJQCRLAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.

    Substitution on the Phenyl Ring: The methyl group is introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Acetamide Moiety: The final step involves the acylation of the substituted phenyl ring with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO~4~) in acidic or basic medium.

    Reduction: Hydrogen gas (H~2~) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br~2~) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis usually begins with 2-methyl-5-amino phenyl derivatives.
  • Reagents : Common reagents include acetic anhydride or chloroacetyl chloride for acylation.
  • Reaction Conditions : The reactions are generally conducted under controlled temperatures and may require specific solvents to optimize yield.

Medicinal Chemistry

N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide has been investigated for its potential therapeutic applications, particularly in oncology and antimicrobial research.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated a reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has been evaluated for antibacterial activity against multidrug-resistant strains of bacteria. In vitro tests indicated that it possesses significant efficacy against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Pharmacological Studies

The pharmacological profile of this compound includes investigations into its analgesic properties. Studies have highlighted its effectiveness in pain models, suggesting a mechanism that may involve modulation of neurotransmitter systems .

Material Science

In addition to its biological applications, this compound is being explored for use in developing advanced materials. Its unique chemical structure allows for potential applications in creating polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study 1: Anticancer Efficacy

A study assessed the anticancer activity of this compound against several human cancer cell lines, including HCT116 and MCF7. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values suggesting potent anticancer activity .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study reported that this compound exhibited superior activity compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT11610Induction of apoptosis
MCF78Cell cycle arrest
SNB1912Inhibition of proliferation

Table 2: Antibacterial Activity Against Pathogens

PathogenMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus (MRSA)4Lower than linezolid
Escherichia coli8Comparable to ciprofloxacin
Pseudomonas aeruginosa16Higher than imipenem

Mechanism of Action

The mechanism of action of N1-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors in biological systems. This interaction can inhibit or modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-methyl group in the target compound enhances lipophilicity (higher LogP vs. the 4-tetrazole analog in ). Chlorine substituents (as in ) increase molecular weight and polarity.
  • Heterocycle Influence : Tetrazoles (pKa ~11.2) are more acidic than thiadiazoles (pKa ~8–10), impacting solubility and binding interactions .
  • Bioavailability : Lower molecular weight (<300 g/mol) and moderate LogP (1.5–2.0) suggest favorable drug-likeness for the target compound compared to bulkier analogs like .

Tetrazole-Containing Analogues

  • N-[4-(2H-tetrazol-5-yl)phenyl]acetamide : Demonstrated applications in antiviral research, likely due to tetrazole’s role as a carboxylic acid bioisostere.
  • 2-Chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]acetamide : The chloro substituents may enhance metabolic stability but reduce solubility. The target compound’s methyl group could offer a balance between stability and permeability.

Heterocyclic Variations

  • Thiadiazole Derivatives : Thiadiazole rings (e.g., in ) exhibit distinct electronic properties, with sulfur contributing to π-π stacking. However, tetrazoles provide stronger hydrogen-bonding capacity, critical for target engagement in enzyme inhibition.

Spectral and Crystallographic Data

  • IR Spectroscopy : Tetrazole N-H stretches (~3200–3400 cm⁻¹) and acetamide C=O stretches (~1667 cm⁻¹) are consistent across analogs (e.g., ).
  • Crystallography : While direct data is unavailable, SHELX refinement methods (widely used for small-molecule structures ) suggest precise determination of tetrazole ring geometry and hydrogen-bonding networks.

Biological Activity

N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly in the context of tetrazole derivatives. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Tetrazole Derivatives

Tetrazole is a five-membered heterocyclic compound known for its diverse biological activities, including antibacterial, antifungal, anticancer, and antidiabetic properties. The incorporation of tetrazole moieties into pharmaceutical compounds has been linked to enhanced efficacy and selectivity in drug action .

The tetrazole ring in this compound may interact with various biological targets through hydrogen bonding and π-stacking interactions. These interactions are crucial for the compound's activity against specific enzymes and receptors involved in metabolic pathways.

Biological Activities

  • Antidiabetic Activity :
    • Tetrazole derivatives have been reported to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a significant role in glucose metabolism and insulin sensitivity. In vitro studies have shown that compounds similar to this compound exhibit significant hypoglycemic effects .
    • A study indicated that a related tetrazole compound demonstrated tenfold higher activity than established drugs like farglitazar at concentrations around 107M10^{-7}M .
  • Antimicrobial Activity :
    • Research has demonstrated that certain tetrazole derivatives exhibit antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The structure of the tetrazole influences its inhibitory action, with symmetrical structures showing higher efficacy .
  • Anticancer Potential :
    • Preliminary findings suggest that tetrazole derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown promising results against different cancer cell lines, indicating potential for further development as anticancer agents .

Case Study 1: Antidiabetic Effects

A study focusing on the hypoglycemic activity of tetrazole derivatives found that modifications to the tetrazole ring significantly influenced PPARγ activation. The compound this compound was tested alongside other derivatives, revealing its potential as a selective PPARγ agonist with reduced side effects compared to traditional medications like pioglitazone .

Case Study 2: Antimicrobial Activity

In a comparative study of various 5-substituted tetrazoles, it was found that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural symmetry in enhancing antimicrobial efficacy .

Research Findings Summary

Activity Compound IC50/Activity Level Reference
AntidiabeticThis compound107M10^{-7}M (high activity)
AntimicrobialThis compoundEffective against E. coli
AnticancerSimilar tetrazole derivativesInduced apoptosis in cancer cells

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring and methyl-substituted phenyl group undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Tetrazole ring oxidationKMnO₄ (acidic conditions)Nitroso derivatives53–68%Selective oxidation at the tetrazole N–N bond; monitored by TLC
Phenyl group oxidationCrO₃/H₂SO₄Nitro derivatives≤45%Competing side reactions observed due to acetamide sensitivity

Oxidation mechanisms involve radical intermediates, with the tetrazole ring acting as an electron-deficient site. Copper(II)-based catalysts enhance regioselectivity in some protocols .

Substitution Reactions

The acetamide group participates in nucleophilic substitutions, enabling functional group interconversion:

SubstrateReagentProductYieldNotes
AcetamideNH₂OH·HClHydroxamic acid72%Requires alkaline conditions
AcetamideH₂N–R (amines)Urea derivatives65–89%Catalyzed by EDCI/HOBt

These reactions retain the tetrazole ring’s integrity, as confirmed by FT-IR and ¹H NMR.

[3+2] Cycloaddition Reactions

The tetrazole moiety engages in cycloadditions, forming fused heterocycles:

Reaction PartnerCatalystProductYieldConditions
AlkenesCu(II)/CAESTetrazolo[1,5-a]quinolines75–96% Solvent: DMSO, 80°C
AlkynesPd/Co@CNT NPsBicyclic tetrazoles90–99% Microwave-assisted, 10 min

Mechanistic studies suggest nitrile activation by Cu(II) or Pd/Co nanoparticles precedes azide cycloaddition .

Hydrolysis Reactions

Controlled hydrolysis of the acetamide group yields carboxylic acids:

ConditionsReagentsProductYield
AcidicHCl (6M), reflux2-Methyl-5-(2H-tetrazol-5-yl)aniline58%
BasicNaOH (aq.), 60°CCorresponding carboxylate63%

Hydrolysis kinetics depend on pH, with acidic conditions favoring faster cleavage.

Catalytic Modifications

Heterogeneous catalysts optimize reaction efficiency:

CatalystReaction TypeTurnover Frequency (h⁻¹)Reusability
Cu(II)/CAES Cycloaddition12.45 cycles
PVA@Cu(II) Schiff base Multicomponent synthesis9.83 cycles

Catalyst stability correlates with ligand coordination strength, as shown by XPS analysis .

Comparative Reaction Data

Key trends across reaction types:

ParameterOxidationSubstitutionCycloaddition
Typical Yield Range45–68%65–89%75–99%
Time Required2–6 h1–3 h10 min–2 h
SelectivityModerateHighHigh

Cycloadditions exhibit superior yields and shorter reaction times due to microwave assistance .

Analytical Validation

Reaction outcomes are validated using:

  • HPLC : Purity >95% for cycloaddition products

  • ¹H NMR : Characteristic shifts for tetrazole protons (δ 8.9–9.2 ppm)

  • MS : Molecular ion peaks matching theoretical m/z

This compound’s reactivity profile highlights its versatility in synthesizing pharmacologically relevant scaffolds. Future studies should explore asymmetric catalysis and green solvent systems to enhance sustainability .

Q & A

Q. Key Variables :

  • Catalysts : Zeolites improve regioselectivity in cyclocondensation vs. NaN₃ for nucleophilic substitution.
  • Solvents : Polar aprotic solvents (pyridine) favor high-temperature reactions, while toluene/water biphasic systems reduce side products.

Basic: What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

Q. Methodological Answer :

  • Chromatography : TLC (hexane:ethyl acetate, 9:1) monitors reaction progress .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms acetamide proton environments (δ 1.50–1.56 ppm for methyl groups) and tetrazole ring integration .
    • IR : Validates amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H/N=N bands (~1450 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z 394.382 for C₂₁H₁₆F₂N₄O₂) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry in derivatives like N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide .

Purity Assurance : Recrystallization (ethanol, pet-ether) and HPLC with UV detection (λ = 254 nm) are critical for ≥95% purity .

Intermediate: How can researchers design in vitro assays to evaluate the antiproliferative activity of this compound?

Q. Methodological Answer :

  • Cell Lines : Use human cancer lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293).
  • Dose-Response : Test 0.1–100 µM concentrations over 48–72 hours.
  • Viability Assays : MTT or SRB assays quantify IC₅₀ values. For example, hydroxyacetamide derivatives (FP1-12) showed IC₅₀ = 8.2–34.7 µM against MCF-7 .
  • Controls : Include cisplatin (positive control) and DMSO vehicle (negative control).
  • Mechanistic Follow-Up : Flow cytometry (apoptosis via Annexin V/PI) and Western blotting (caspase-3/9 activation) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Q. Methodological Answer :

  • Purity Verification : Reanalyze compounds via HPLC to rule out impurities (e.g., unreacted NaN₃ in azide-derived samples) .
  • Assay Standardization :
    • Use identical cell lines/passage numbers.
    • Normalize solvent concentrations (e.g., DMSO ≤0.1%).
  • Structural Confirmation : Compare XRD or NOESY data to confirm stereochemical consistency .
  • Meta-Analysis : Cross-reference IC₅₀ values with substituent effects (e.g., electron-withdrawing groups on tetrazole enhance activity) .

Advanced: How do structural modifications of the tetrazole ring or acetamide group enhance pharmacological properties?

Q. Methodological Answer :

  • Tetrazole Modifications :
    • Substituent Position : 1H-tetrazoles (vs. 2H-) improve metabolic stability. For example, N-(naphthalen-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide (2m) showed 98% yield and enhanced solubility .
    • Electron-Donating Groups : Methoxy or methyl groups on phenyl rings increase lipophilicity, improving blood-brain barrier penetration .
  • Acetamide Tailoring :
    • Bulkiness : N-cyclohexyl derivatives (2t) reduce cytotoxicity vs. N-allyl (2s) due to steric hindrance .
    • Bioisosteres : Replace acetamide with thioacetamide to modulate hydrogen bonding with targets .

Intermediate: What protocols ensure stability during storage and experimental use?

Q. Methodological Answer :

  • Storage : Lyophilized samples stored at -20°C in amber vials under argon.
  • Solvent Compatibility : Avoid DMSO >1 month; use fresh ethanol/water solutions.
  • pH Stability : Buffers (pH 6–8) prevent tetrazole ring hydrolysis. For acidic conditions, stabilize with 0.1 M citrate .

Advanced: What computational approaches predict target interactions and binding affinities?

Q. Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 or EGFR kinases. Use PubChem 3D conformers (e.g., InChIKey: YUIYLRZZOTYCSH) for accuracy .
  • MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) with lipid bilayer-embedded targets .
  • QSAR : Hammett constants correlate substituent electronic effects with IC₅₀ values (R² >0.85) .

Basic: What safety precautions are necessary when handling tetrazole-containing compounds?

Q. Methodological Answer :

  • Explosivity Risk : Avoid grinding dry tetrazoles; handle in solution or wet state .
  • PPE : Use blast shields, nitrile gloves, and fume hoods for synthesis.
  • Waste Disposal : Quench with 10% aqueous NaHCO₃ before incineration .

Advanced: How to integrate SAR findings with computational modeling for rational drug design?

Q. Methodological Answer :

  • Fragment-Based Design : Combine high-activity fragments (e.g., 4-fluorophenyl from ) into hybrid scaffolds.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes to prioritize synthetic targets .
  • Synergistic Modifications : Pair tetrazole bioisosteres (e.g., carboxylate) with acetamide alkylation to optimize LogP and pKa .

Advanced: What methodologies investigate the compound's mechanism of action at the molecular level?

Q. Methodological Answer :

  • Target Deconvolution :
    • Pull-Down Assays : Biotinylated analogs capture binding proteins from cell lysates, identified via LC-MS/MS .
    • Kinase Profiling : Eurofins KinaseScan® screens 468 kinases at 1 µM .
  • Pathway Analysis : RNA-seq after treatment identifies dysregulated pathways (e.g., p53 or MAPK) .
  • Metabolomics : LC-HRMS tracks ATP/NAD+ depletion in antiproliferative models .

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